

Spectral Data for 6-Ethoxy-2,3-difluorobenzaldehyde: A Technical Overview

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Compound of Interest

Compound Name:	6-Ethoxy-2,3-difluorobenzaldehyde
Cat. No.:	B179240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound **6-Ethoxy-2,3-difluorobenzaldehyde**. Due to the specificity of this molecule, comprehensive, publicly available datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not readily found in broad chemical databases. The information presented herein is compiled from analogous compounds and predictive models, offering insights for analytical characterization and further research.

Summary of Spectral Data

Given the absence of direct experimental data in publicly accessible databases for **6-Ethoxy-2,3-difluorobenzaldehyde**, this section presents predicted data and data from structurally similar compounds to guide analytical efforts.

Table 1: Predicted ^1H NMR Spectral Data for 6-Ethoxy-2,3-difluorobenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.3	s	-	Aldehyde (-CHO)
~7.2-7.4	m	-	Aromatic (H-4, H-5)
~4.2	q	~7.0	Ethoxy (-OCH ₂ CH ₃)
~1.4	t	~7.0	Ethoxy (-OCH ₂ CH ₃)

Note: Predicted values are based on standard chemical shift tables and analysis of similar fluorinated and ethoxy-substituted benzaldehydes.

Table 2: Predicted ^{13}C NMR Spectral Data for 6-Ethoxy-2,3-difluorobenzaldehyde

Chemical Shift (δ) ppm	Assignment
~188	Aldehyde (C=O)
~150-160 (d, JC-F)	Aromatic (C-2, C-3)
~140-150 (d, JC-F)	Aromatic (C-6)
~115-125	Aromatic (C-4, C-5)
~110-120	Aromatic (C-1)
~65	Ethoxy (-OCH ₂)
~15	Ethoxy (-CH ₃)

Note: The presence of fluorine atoms will result in splitting of the signals for the carbon atoms directly bonded to them (C-2, C-3) and adjacent carbons, characterized by specific coupling constants (JC-F).

Table 3: Key IR Absorption Bands for Substituted Benzaldehydes

Wavenumber (cm ⁻¹)	Functional Group
~2850, ~2750	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~1100	C-F stretch

Note: The exact peak positions for **6-Ethoxy-2,3-difluorobenzaldehyde** may vary slightly.

Mass Spectrometry (MS)

For mass spectrometry, the expected molecular ion peak [M]⁺ for **6-Ethoxy-2,3-difluorobenzaldehyde** (C₉H₈F₂O₂) would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would be required to confirm the elemental composition.

Experimental Protocols

Detailed experimental protocols for acquiring spectral data are crucial for reproducibility and accuracy. Below are generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Ethoxy-2,3-difluorobenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is necessary. A larger number of scans and a

longer relaxation delay may be required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

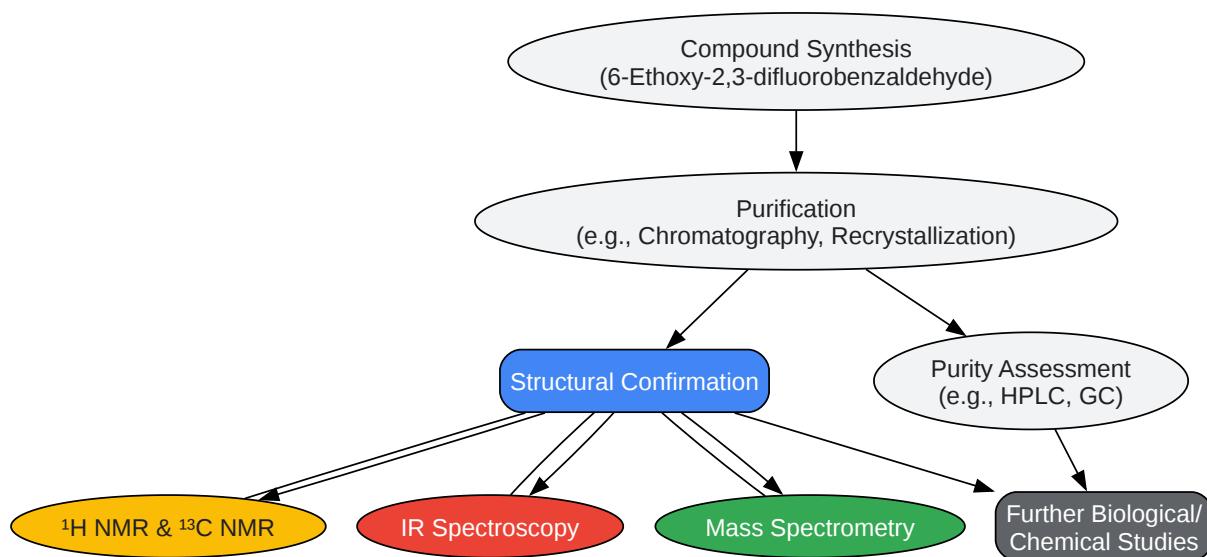
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film between two salt plates (e.g., NaCl) can be used.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
- Mass Analysis: A variety of mass analyzers can be used, such as a Time-of-Flight (TOF), Quadrupole, or Orbitrap, to separate ions based on their m/z ratio.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a novel or uncharacterized compound like **6-Ethoxy-2,3-difluorobenzaldehyde**.



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Caption: Workflow for Synthesis and Characterization.

This guide serves as a foundational resource for researchers working with **6-Ethoxy-2,3-difluorobenzaldehyde**. While direct experimental data is scarce, the provided information and protocols offer a solid starting point for analytical method development and structural verification.

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